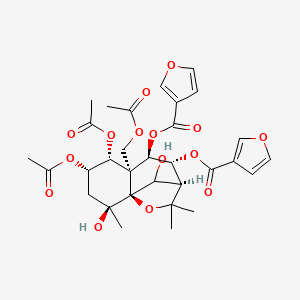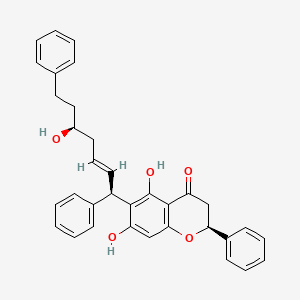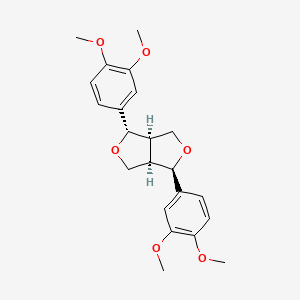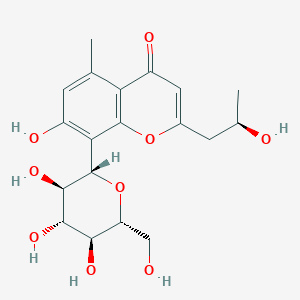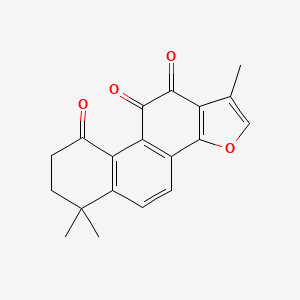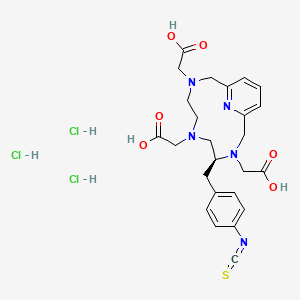
p-SCN-Bn-PCTA (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-SCN-Bn-PCTA (hydrochloride) is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DPTA). It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of radiopharmaceuticals due to its ability to form stable complexes with various metal ions, making it useful for diagnostic and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-PCTA (hydrochloride) involves multiple steps, starting with the preparation of the macrocyclic core followed by functionalization with an isothiocyanate group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of p-SCN-Bn-PCTA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
p-SCN-Bn-PCTA (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with amines to form thiourea linkages.
Complexation Reactions: It forms stable complexes with metal ions such as copper, gallium, and yttrium.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions are metal-chelate complexes, which are used in various diagnostic and therapeutic applications .
Applications De Recherche Scientifique
p-SCN-Bn-PCTA (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in the labeling of biomolecules for imaging studies.
Medicine: Utilized in radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the development of diagnostic agents and therapeutic radiopharmaceuticals
Mécanisme D'action
The mechanism of action of p-SCN-Bn-PCTA (hydrochloride) involves its ability to form stable complexes with metal ions. These complexes can then be conjugated with biomolecules, allowing for targeted delivery to specific tissues or cells. The isothiocyanate group facilitates the conjugation with amines on peptides or proteins, forming stable thiourea linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- N,N′,N″-(1,4,7-triazacyclononane-1,4,7-triyl)triacetic acid (NOTA)
- 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
p-SCN-Bn-PCTA (hydrochloride) is unique due to its high stability and efficiency in forming metal complexes under mild conditions. This makes it particularly suitable for applications in radiopharmaceuticals where stability and specificity are crucial .
Propriétés
Formule moléculaire |
C25H32Cl3N5O6S |
|---|---|
Poids moléculaire |
637.0 g/mol |
Nom IUPAC |
2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C25H29N5O6S.3ClH/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21;;;/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36);3*1H/t22-;;;/m0.../s1 |
Clé InChI |
OKAAFRRYKFQFDW-NNUMAELLSA-N |
SMILES isomérique |
C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
SMILES canonique |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)
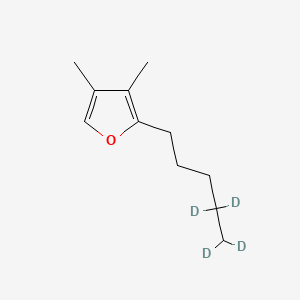
![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)


